

Introduction: The Strategic Importance of Halogenated Anthranilic Acids

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Compound of Interest

Compound Name: *2-Amino-3-chloro-5-fluorobenzoic acid*

Cat. No.: *B1518977*

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Anthranilic acid (2-aminobenzoic acid) and its derivatives are privileged scaffolds in medicinal chemistry, serving as foundational precursors for a multitude of therapeutic agents. The introduction of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in modern drug design to modulate molecular properties.[1][2] Fluorine, with its small size and high electronegativity, can enhance metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[2] Chlorine can also influence lipophilicity and participate in halogen bonding, further fine-tuning a drug candidate's profile.

2-Amino-3-chloro-5-fluorobenzoic acid embodies this principle of strategic halogenation. It serves as a key intermediate for constructing heterocyclic structures such as quinazolinones, a class of compounds renowned for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] For instance, the related compound 2-amino-3-chlorobenzoic acid has been identified in natural products and shown to exhibit potent anticancer activity by inhibiting the critical PI3K/AKT signaling pathway, highlighting the inherent biological potential of this structural class.[3][4] This guide delves into the technical details of **2-Amino-3-chloro-5-fluorobenzoic acid**, positioning it as a high-value intermediate for next-generation chemical and pharmaceutical innovation.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, synthesis planning, and experimental reproducibility. The key identifiers and properties of **2-Amino-3-chloro-5-fluorobenzoic acid** are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |
|-------------------|--|---|
| IUPAC Name | 2-Amino-3-chloro-5-fluorobenzoic acid | N/A |
| CAS Number | 1022961-12-1 | [5] [6] |
| Molecular Formula | C ₇ H ₅ ClFNO ₂ | [5] |
| Molecular Weight | 189.57 g/mol | |
| Canonical SMILES | <chem>C1=C(C=C(C(=C1C(=O)O)N)C)F</chem> | N/A |
| InChI Key | ARIQKGDNEINNLI-UHFFFAOYSA-N | |
| Other Identifier | MFCD11193640 | [5] |

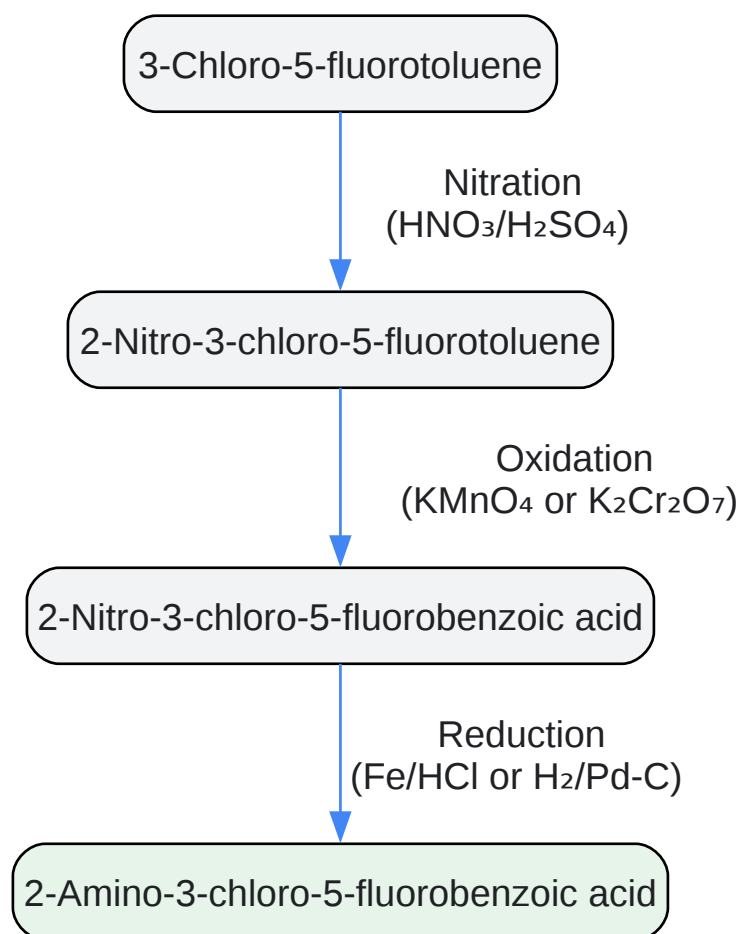
Table 2: Physicochemical Properties

| Property | Value | Notes |
|---------------|--|--|
| Appearance | White to light yellow powder/crystal | Based on typical supplier data. |
| Melting Point | Data not available in searched literature | Typically determined experimentally. |
| Boiling Point | Data not available | Likely to decompose upon heating. |
| Solubility | Soluble in organic solvents like DMF, DMSO. Limited solubility in water. | Inferred from structurally similar compounds. |
| pKa | Data not available | Expected to have two pKa values for the carboxylic acid and the amino group. |

Synthesis and Mechanistic Insights

While multiple synthetic routes to halogenated anthranilic acids exist, a common and logical approach involves the sequential functionalization of a readily available starting material. A plausible pathway for **2-Amino-3-chloro-5-fluorobenzoic acid** can be conceptualized starting from 3-chloro-5-fluorotoluene, proceeding through nitration, oxidation, and final reduction steps.

The rationale for this sequence is rooted in the directing effects of the substituents on the aromatic ring. In the starting material, the methyl group is an ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. Nitration is expected to occur at the position ortho to the methyl group and para to the fluorine, which is sterically accessible. Subsequent oxidation of the methyl group to a carboxylic acid, followed by the reduction of the nitro group to an amine, yields the target compound.



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Caption: Proposed synthetic workflow for **2-Amino-3-chloro-5-fluorobenzoic acid**.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure. All steps must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

Step 1: Nitration of 3-Chloro-5-fluorotoluene

- Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
- Reagents: To the flask, add concentrated sulfuric acid (H_2SO_4). Cool the flask to 0-5 °C using an ice-salt bath.

- **Reaction:** Slowly add 3-chloro-5-fluorotoluene (1.0 eq) to the stirred sulfuric acid. Prepare a nitrating mixture of concentrated nitric acid (HNO_3 , 1.1 eq) and concentrated sulfuric acid in the dropping funnel. Add the nitrating mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C.
 - **Causality:** This low temperature is critical to control the highly exothermic nitration reaction, preventing over-nitration and the formation of unwanted byproducts.
- **Workup:** After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor progress with Thin-Layer Chromatography (TLC). Carefully pour the reaction mixture over crushed ice. The precipitated solid, 2-nitro-3-chloro-5-fluorotoluene, is collected by vacuum filtration, washed with cold water until neutral, and dried.

Step 2: Oxidation to 2-Nitro-3-chloro-5-fluorobenzoic acid

- **Setup:** In a round-bottom flask fitted with a reflux condenser, suspend the nitro-intermediate from Step 1 in water.
- **Reaction:** Add potassium permanganate (KMnO_4 , ~3.0 eq) portion-wise to the suspension. Heat the mixture to reflux (approx. 100 °C) and maintain for 6-8 hours, or until the purple color of the permanganate has disappeared.
 - **Self-Validation:** The disappearance of the purple MnO_4^- ion and the formation of a brown manganese dioxide (MnO_2) precipitate indicates the reaction's progression and eventual completion.
- **Workup:** Cool the mixture and filter off the MnO_2 solid. Wash the solid with hot water. Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) to a pH of ~1-2. The white precipitate of 2-nitro-3-chloro-5-fluorobenzoic acid is collected by filtration, washed with cold water, and dried.

Step 3: Reduction to **2-Amino-3-chloro-5-fluorobenzoic acid**

- **Setup:** Charge a flask with the nitro-benzoic acid from Step 2, ethanol, and water.
- **Reaction:** Add iron powder (Fe , ~5.0 eq) and a catalytic amount of concentrated HCl . Heat the mixture to reflux for 3-5 hours. The progress is monitored by TLC until the starting

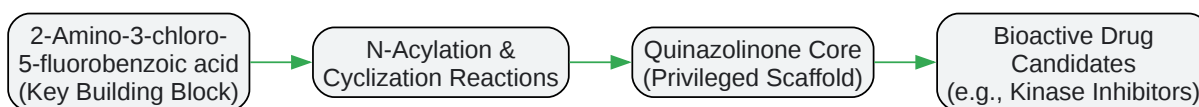
material is consumed.

- Mechanism: In this Béchamp reduction, iron metal in acidic medium acts as the reducing agent, converting the nitro group to an amine.
- Workup: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure to remove the ethanol. Adjust the pH of the remaining aqueous solution to ~4-5 with a base (e.g., sodium bicarbonate), causing the product to precipitate.
- Purification: Collect the crude **2-Amino-3-chloro-5-fluorobenzoic acid** by filtration. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Applications in Drug Discovery and Development

The primary value of **2-Amino-3-chloro-5-fluorobenzoic acid** lies in its role as a versatile intermediate. Its amino and carboxylic acid groups provide reactive handles for constructing more complex molecules.

- Synthesis of Heterocycles: It is an ideal precursor for synthesizing fused heterocyclic systems, particularly quinazolines and quinazolinones.[3] The general route involves an initial N-acylation of the amino group, followed by a cyclization reaction, often with a dehydrating agent. These scaffolds are central to numerous drugs with applications in oncology, inflammation, and infectious diseases.
- Fluorine-Enhanced Pharmaceuticals: As a fluorinated building block, this compound is valuable for "fluorine editing"—the strategic placement of fluorine to enhance a drug's therapeutic index.[1] The C-F bond is highly stable, and its presence can block metabolic pathways, increasing the drug's half-life and bioavailability.[2]
- Agrochemicals: Similar to pharmaceuticals, the introduction of halogens can enhance the efficacy and selectivity of herbicides and pesticides. This compound can serve as an intermediate in the production of novel agrochemicals.[7]



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Caption: Role as a building block in pharmaceutical synthesis workflow.

Spectroscopic and Analytical Characterization

Quality control is essential to ensure the purity and identity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is employed.

- **High-Performance Liquid Chromatography (HPLC):** Used to assess purity. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid), with UV detection. Purity should ideally be >98%.
- **¹H NMR (Proton NMR):** The spectrum in a solvent like DMSO-d₆ would show characteristic signals for the two aromatic protons, which would appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The amine (NH₂) and carboxylic acid (COOH) protons would appear as broad singlets.
- **¹³C NMR (Carbon NMR):** Will show seven distinct carbon signals. The signals for the carbons bonded to or near the fluorine atom will exhibit characteristic splitting (C-F coupling constants), which is a definitive confirmation of the fluorine's presence and position.
- **Mass Spectrometry (MS):** Electrospray ionization (ESI) would show the molecular ion peak [M-H]⁻ at m/z 188.0 or [M+H]⁺ at m/z 190.0. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be observable at [M] and [M+2], confirming the presence of one chlorine atom.
- **Infrared (IR) Spectroscopy:** Key vibrational bands would include N-H stretches for the amine (~3300-3500 cm⁻¹), a C=O stretch for the carboxylic acid (~1680-1710 cm⁻¹), and C-F and C-Cl stretches in the fingerprint region.

Safety, Handling, and Storage

2-Amino-3-chloro-5-fluorobenzoic acid is classified as a hazardous substance and must be handled with care.^[5]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |
|------------|----------------|--|
| Hazard | H301 | Toxic if swallowed. |
| Hazard | H315 | Causes skin irritation. |
| Hazard | H319 | Causes serious eye irritation. |
| Hazard | H335 | May cause respiratory irritation. |
| Precaution | P261 | Avoid breathing dust/mist/spray. |
| Precaution | P270 | Do not eat, drink or smoke when using this product. |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Precaution | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.^[5] Avoid generating dust. Wear appropriate PPE, including safety glasses with side shields, a

lab coat, and nitrile gloves.[5] Emergency eyewash fountains and safety showers should be readily accessible.[5]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[5]
- Disposal: Dispose of contents and container in accordance with licensed collector's sorting instructions and local, state, and federal regulations. Do not allow to enter drains or waterways.[5]

Conclusion

2-Amino-3-chloro-5-fluorobenzoic acid is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its carefully arranged functional groups provide a robust platform for synthesizing high-value molecules with tailored properties. Understanding its synthesis, reactivity, and handling is crucial for researchers aiming to leverage the power of halogenation in creating next-generation pharmaceuticals and other advanced materials. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this versatile building block into their research and development programs.

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